Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) is a chemical compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique structure, which includes both an aromatic furan ring and a methanol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethenyl group: This step involves the addition of an ethenyl group to the furan ring, which can be done using various alkylation methods.
Methanol group attachment:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester
- Acetic acid, 5-methylhex-2-yl ester
- Acetic acid 5-acetyl-2-methoxy-phenyl ester
Uniqueness
Acetic acid–[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1) is unique due to the presence of both an ethenyl group and a methanol group attached to a furan ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79694-74-9 |
---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
acetic acid;[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol |
InChI |
InChI=1S/C14H14O3.C2H4O2/c1-3-10-4-5-13(16-2)12(6-10)14-7-11(8-15)9-17-14;1-2(3)4/h3-7,9,15H,1,8H2,2H3;1H3,(H,3,4) |
InChI Key |
PMJRNIBURWYLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C=C)C2=CC(=CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.